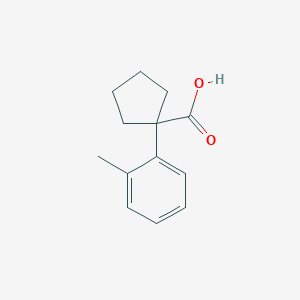

1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10-6-2-3-7-11(10)13(12(14)15)8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMUWLDAHABBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 1-(o-tolyl)cyclopentane-1-carboxylic Acid

Executive Summary & Strategic Analysis

The target molecule, 1-(o-tolyl)cyclopentane-1-carboxylic acid , represents a classic challenge in process chemistry: the construction of a quaternary carbon center adjacent to a sterically demanding ortho-substituted aromatic ring. This moiety is a critical pharmacophore in Neurokinin-1 (NK-1) receptor antagonists, most notably Rolapitant (Varubi), used for chemotherapy-induced nausea and vomiting (CINV).[1]

The Synthetic Challenge: Steric Hindrance

The presence of the ortho-methyl group on the phenyl ring introduces significant steric strain. While the formation of the cyclopentane ring is kinetically favorable, the subsequent hydrolysis of the nitrile intermediate is the rate-limiting bottleneck. Standard aqueous acid/base hydrolysis protocols often fail or stall, requiring high-temperature anhydrous conditions.

This guide details the Nitrile-Alkylation Route , the industry-standard approach due to its scalability and cost-efficiency compared to Grignard or Palladium-catalyzed alternatives.

Retrosynthetic Analysis

The most logical disconnection involves breaking the cyclopentane ring at the quaternary center, tracing back to o-tolylacetonitrile .

Figure 1: Retrosynthetic disconnection showing the nitrile pathway.

Route Selection: Phase Transfer Catalysis (PTC)

While sodium hydride (NaH) in DMF is a viable laboratory method, it is hazardous on a kilogram scale due to hydrogen evolution and thermal runaway risks. Phase Transfer Catalysis (PTC) is the superior protocol for this synthesis.

| Parameter | NaH / DMF Method | NaOH / PTC Method (Recommended) |

| Safety | High Risk (H₂ gas, runaway) | High Safety (Aqueous base) |

| Cost | High (Anhydrous solvents) | Low (Bulk solvents, cheap catalyst) |

| Scalability | Poor (Exotherm control difficult) | Excellent (Stirring dependent) |

| Water Tolerance | Zero (Strictly anhydrous) | High (Aqueous phase used) |

Detailed Experimental Protocol

Step 1: Synthesis of 1-(o-tolyl)cyclopentanecarbonitrile

This step utilizes a double alkylation of the active methylene group in o-tolylacetonitrile.

Reagents:

-

o-Tolylacetonitrile (1.0 eq)

-

1,4-Dibromobutane (1.1 eq)

-

Sodium Hydroxide (50% aq. solution) (4.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq) - Catalyst

-

Toluene (Solvent)

Protocol:

-

Setup: Charge a reactor with o-tolylacetonitrile, 1,4-dibromobutane, and TBAB in toluene.

-

Initiation: Vigorously stir the mixture (high shear is critical for PTC).

-

Addition: Dropwise add 50% NaOH solution while maintaining the internal temperature between 45–55°C. Note: The reaction is exothermic.

-

Reaction: Heat to 60–70°C and stir for 4–6 hours. Monitor by HPLC/GC. The disappearance of the mono-alkylated intermediate is the key endpoint.

-

Workup: Cool to room temperature. Add water to dissolve salts. Separate the organic (toluene) layer. Wash with dilute HCl (to remove amine impurities) and brine.

-

Isolation: Concentrate the toluene layer under reduced pressure to yield the crude nitrile as a viscous oil.

Critical Control Point: Ensure 1,4-dibromobutane is not in large excess to prevent dimerization (linking two acetonitrile molecules).

Step 2: Hydrolysis to 1-(o-tolyl)cyclopentane-1-carboxylic acid

The Bottleneck: The ortho-methyl group shields the nitrile carbon from nucleophilic attack. Aqueous reflux (100°C) is insufficient. We must use a high-boiling solvent (Ethylene Glycol) to reach 160–180°C.

Reagents:

-

Crude Nitrile (from Step 1)

-

Potassium Hydroxide (KOH) pellets (3.0 eq)

-

Ethylene Glycol (Solvent, bp ~197°C)

Protocol:

-

Setup: Mix the crude nitrile, KOH, and ethylene glycol in a flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to 160–180°C .

-

Duration: Stir for 12–24 hours. Ammonia evolution indicates reaction progress.

-

Quench: Cool the mixture to ~80°C and pour into crushed ice/water (3x volume).

-

Purification (Acid-Base Extraction):

-

Wash the basic aqueous solution with MTBE (Methyl tert-butyl ether) to remove unreacted nitrile and neutral impurities. (Discard Organic Layer)

-

Acidify the aqueous layer to pH 1–2 using Conc. HCl. The product will precipitate or oil out.

-

Extract with Ethyl Acetate.

-

-

Crystallization: Concentrate the Ethyl Acetate. Recrystallize the residue from Heptane/Ethyl Acetate to obtain the pure acid.

Process Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 2: End-to-end process workflow for the synthesis.

Troubleshooting & Impurity Profile

| Impurity Type | Origin | Mitigation Strategy |

| Mono-alkylated Species | Incomplete reaction in Step 1. | Ensure adequate stirring (PTC relies on surface area) and sufficient reaction time. |

| Dimer | Reaction of one dibromide with two nitriles. | Use a slight excess of dibromide (1.1 eq) and slow addition of base. |

| Amide Intermediate | Incomplete hydrolysis in Step 2. | The reaction goes Nitrile |

References

-

Schering Corporation. (2006). NK1 antagonists. US Patent 7,049,320.[2] (Describes the synthesis of NK-1 antagonist intermediates, including the general class of 1-phenylcyclopentanecarboxylic acids).

-

Jiangsu Hengrui Medicine Co. (2017). Rolapitant pharmaceutical composition and preparation method thereof. CN Patent 106692082A. (Provides industrial context for Rolapitant formulations and related chemical entities).

-

Organic Syntheses. Cyclopentanecarboxylic acid. Org. Synth. 1944, 24, 36. (Foundational text for the dialkylation of nitriles/esters to form cyclopentane rings).

-

Makosza, M., & Jonczyk, A. (1976). Phase-transfer catalyzed alkylation of nitriles. Organic Syntheses, 55, 91. (The authoritative mechanism for PTC alkylation used in Step 1).

Sources

An In-Depth Technical Guide to the Synthesis of 1-Aryl Cyclopentanecarboxylic Acids

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 1-aryl cyclopentanecarboxylic acids, a class of compounds with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of key synthetic methodologies. The guide delves into the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the 1-Aryl Cyclopentanecarboxylic Acid Scaffold

The 1-aryl cyclopentanecarboxylic acid motif is a privileged scaffold in modern chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of the aryl and carboxylic acid functional groups, making it a valuable component in the design of bioactive molecules and advanced materials. The carboxylic acid group can act as a key binding element to biological targets or as a versatile handle for further chemical modifications. The aryl group can be tailored to modulate physiochemical properties such as lipophilicity and electronic character, and to engage in specific interactions with biological receptors. Consequently, derivatives of 1-aryl cyclopentanecarboxylic acids have emerged as promising candidates in drug discovery, with applications as potential antidepressants and as potent and selective inhibitors of voltage-gated sodium channel NaV1.7 for the treatment of pain.[1]

This guide will explore four principal synthetic routes to this important class of molecules:

-

Alkylation of Phenylacetonitrile: A direct and efficient method for constructing the core structure.

-

Palladium-Catalyzed α-Arylation of Cyclopentanone Derivatives: A modern and versatile approach leveraging transition-metal catalysis.

-

Intramolecular Friedel-Crafts Acylation: A classic and powerful method for ring formation.

-

Favorskii Rearrangement: An elegant ring-contraction strategy.

Each section will provide a detailed theoretical background, step-by-step experimental protocols, and a critical evaluation of the methodology.

Synthetic Strategy I: Alkylation of Phenylacetonitrile

This method represents a direct and convergent approach to 1-aryl cyclopentanecarboxylic acids. The strategy relies on the deprotonation of the acidic α-proton of a phenylacetonitrile derivative, followed by a double alkylation with a 1,4-dihalobutane to construct the cyclopentane ring. The resulting 1-aryl-1-cyanocyclopentane is then hydrolyzed to the desired carboxylic acid.

Mechanistic Rationale

The α-proton of phenylacetonitrile is readily abstracted by a strong base due to the resonance stabilization of the resulting carbanion by both the phenyl ring and the nitrile group. This nucleophilic carbanion undergoes a sequential Williamson ether-like synthesis with a 1,4-dihalobutane. The first alkylation is an intermolecular process, while the second is an intramolecular cyclization, which is entropically favored. The final step is the hydrolysis of the nitrile, which can be achieved under either acidic or basic conditions, to yield the carboxylic acid.[1][2]

Caption: Workflow for the synthesis via alkylation of phenylacetonitrile.

Experimental Protocol: Synthesis of 1-Phenylcyclopentanecarboxylic Acid

This protocol is adapted from a patented procedure.[1]

Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile

-

To a stirred solution of phenylacetonitrile (1.0 eq) in dimethyl sulfoxide (DMSO) (1-2 times the weight of phenylacetonitrile), add a 40-50% aqueous solution of sodium hydroxide.

-

Add 1,4-dibromobutane (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 40°C.

-

After the addition is complete, stir the mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or toluene).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenylcyclopentanecarbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid

-

To the crude 1-phenylcyclopentanecarbonitrile, add a 3-5 fold excess of concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to 120-150°C and maintain this temperature for 4-8 hours, monitoring the reaction by TLC or GC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The solid carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-phenylcyclopentanecarboxylic acid.

| Parameter | Value | Reference |

| Phenylacetonitrile:1,4-Dihalobutane Ratio | 1:1 (molar) | [1] |

| Solvent | DMSO/aq. NaOH | [1] |

| Hydrolysis Conditions | Conc. H₂SO₄ or HCl, ≥120°C | [1] |

| Reported Yield | Good | [1] |

Synthetic Strategy II: Palladium-Catalyzed α-Arylation of Cyclopentanone Derivatives

This modern approach utilizes the power of transition-metal catalysis to forge the C-C bond between the aryl ring and the cyclopentane moiety. The direct α-arylation of cyclopentanones has historically been challenging due to competing side reactions such as self-aldol condensation.[3] However, recent advancements in palladium/enamine cooperative catalysis have overcome these limitations.[3]

Mechanistic Rationale

The reaction proceeds through a cooperative catalytic cycle involving both a palladium catalyst and a secondary amine co-catalyst. The secondary amine reacts with the cyclopentanone to form an enamine in situ. This enamine is more nucleophilic than the corresponding enolate and can participate in the palladium catalytic cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then undergoes transmetalation with the enamine, followed by reductive elimination to form the α-arylated enamine and regenerate the palladium(0) catalyst. The α-arylated enamine is then hydrolyzed to the final α-aryl cyclopentanone.

Caption: Palladium/Enamine cooperative catalytic cycle for α-arylation.

Experimental Protocol: Synthesis of 2-(4-Acetylphenyl)cyclopentan-1-one

This protocol is adapted from Organic Syntheses.[4]

-

In a heavy-walled pressure vessel, combine cyclopentanone (1.0 eq), 4'-bromoacetophenone (1.3 eq), palladium(II) acetate (1 mol%), tri(o-tolyl)phosphine (2 mol%), sodium acetate (1.0 eq), pyrrolidine (30 mol%), and 1,1,3,3-tetramethylbutylamine (30 mol%).

-

In a glove box, add 1,4-dioxane to the vessel.

-

Seal the vessel and heat the reaction mixture to 130°C for 24 hours with stirring.

-

After cooling to room temperature, filter the mixture through a pad of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-arylcyclopentanone.

| Parameter | Value | Reference |

| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | [4] |

| Co-catalyst | Pyrrolidine | [4] |

| Base | NaOAc / 1,1,3,3-tetramethylbutylamine | [4] |

| Solvent | 1,4-Dioxane | [4] |

| Temperature | 130°C | [4] |

| Yield | 67% | [4] |

Conversion of 2-Arylcyclopentanone to 1-Aryl Cyclopentanecarboxylic Acid

The resulting 2-arylcyclopentanone can be converted to the desired 1-aryl cyclopentanecarboxylic acid via several methods, including the Baeyer-Villiger oxidation followed by hydrolysis, or the Willgerodt-Kindler reaction .

-

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxyacid (e.g., m-CPBA) to form a lactone.[4][5] The subsequent hydrolysis of the lactone yields the corresponding hydroxy acid, which can be further processed. The migratory aptitude of the aryl group versus the adjacent methylene group will determine the regioselectivity of the oxidation.

-

Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone to the corresponding amide by heating with sulfur and an amine (e.g., morpholine).[6][7] The resulting thioamide can then be hydrolyzed to the carboxylic acid. This reaction has the unique feature of migrating the carbonyl group to the terminal carbon of the alkyl chain.

Synthetic Strategy III: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful and classic method for the synthesis of polycyclic ketones.[8][9] In the context of 1-aryl cyclopentanecarboxylic acids, this reaction can be used to construct a cyclopentanone ring fused to the aromatic system. The resulting ketone can then be converted to the target carboxylic acid.

Mechanistic Rationale

The reaction involves the generation of a highly electrophilic acylium ion from a suitable carboxylic acid derivative (e.g., an acyl chloride or the carboxylic acid itself in the presence of a strong acid). This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity and yields the cyclic ketone.

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of α-Tetralone from 4-Phenylbutyric Acid

This protocol illustrates the general principle of intramolecular Friedel-Crafts acylation.[10] A similar strategy can be applied to substrates that would lead to a five-membered ring.

-

To a round-bottom flask, add 4-phenylbutyric acid (1.0 eq).

-

Carefully add polyphosphoric acid (PPA) or methanesulfonic acid (MSA) (a sufficient amount to ensure stirring).

-

Heat the reaction mixture to 85-100°C for 30-60 minutes with vigorous stirring.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by distillation or chromatography to obtain the cyclic ketone.

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Phenylbutyric acid | PPA | 100 | 0.5 | 95 | [10] |

| 4-Phenylbutyric acid | MSA | 85-100 | 1 | 60-80 | [10] |

| 4-Phenylbutanoyl chloride | AlCl₃ | Reflux | 1 | 90 | [10] |

The resulting fused ketone would require subsequent cleavage of the bond connecting the carbonyl to the aromatic ring to yield a 1-aryl cyclopentanecarboxylic acid, a process that can be challenging and is not always straightforward.

Synthetic Strategy IV: Favorskii Rearrangement

The Favorskii rearrangement is a fascinating and synthetically useful reaction for the ring contraction of α-halo cyclic ketones to form carboxylic acid derivatives.[11] This method provides an alternative route to cyclopentanecarboxylic acids from readily available cyclohexanones.

Mechanistic Rationale

The reaction is initiated by the abstraction of an α-proton on the side of the ketone opposite to the halogen, forming an enolate. This enolate then undergoes an intramolecular SN2 reaction to displace the halide, forming a strained cyclopropanone intermediate. The cyclopropanone is then attacked by a nucleophile (e.g., hydroxide or alkoxide) at the carbonyl carbon. The resulting tetrahedral intermediate collapses with the cleavage of one of the bonds of the three-membered ring to form a more stable carbanion, which is then protonated to give the final ring-contracted carboxylic acid or ester.[11][12]

Caption: Mechanism of the Favorskii Rearrangement.

Experimental Protocol: Synthesis of Methyl Cyclopentanecarboxylate from 2-Chlorocyclohexanone

This protocol from a comparative analysis of the Favorskii rearrangement illustrates the general procedure.[13] To synthesize a 1-aryl cyclopentanecarboxylic acid, one would need to start with a 2-aryl-2-halocyclohexanone.

-

In a dry, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add a suspension of sodium methoxide (1.07 eq) in anhydrous ether.

-

Begin stirring and add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous ether dropwise over approximately 40 minutes, maintaining a gentle reflux.

-

After the addition is complete, heat the mixture under reflux for 2 hours.

-

Cool the mixture and add water to dissolve the salts.

-

Separate the ether layer and extract the aqueous layer with ether.

-

Combine the organic layers and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate, and saturated sodium chloride solution.

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

-

Distill the crude ester under reduced pressure to obtain the pure methyl cyclopentanecarboxylate.

| Parameter | Value | Reference |

| Base | Sodium Methoxide | [13] |

| Solvent | Anhydrous Ether | [13] |

| Reaction Time | 2 hours (reflux) | [13] |

| Expected Yield | 56-61% | [13] |

Conclusion

The synthesis of 1-aryl cyclopentanecarboxylic acids can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of a particular method will depend on factors such as the availability of starting materials, the desired substitution pattern on the aryl ring, and scalability considerations. The alkylation of phenylacetonitrile offers a direct and efficient route. Palladium-catalyzed α-arylation represents a modern and versatile strategy with broad substrate scope. Intramolecular Friedel-Crafts acylation is a classic and powerful tool for constructing the carbocyclic framework, while the Favorskii rearrangement provides an elegant ring-contraction approach. This guide has provided the theoretical underpinnings and practical protocols for these key methods, aiming to empower researchers in their pursuit of novel molecules based on this important scaffold.

References

- BenchChem. (n.d.). Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation. Retrieved from a comparative analysis of catalyst effectiveness and reaction conditions.

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

- FR2424898A1. (1979). Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis. Google Patents.

-

Organic Syntheses. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Haloform Reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Mechanism of haloform reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Willgerodt Reaction. Retrieved from [Link]

- Xu, Y., Su, T., Huang, Z., & Dong, G. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis.

- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Classical haloform reaction for the synthesis of carboxylic acids, and B) esters. C) Structurally‐complex ester synthesis via haloform coupling with stoichiometric primary or secondary alcohols (this work). [Image]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Kappe, C. O., & Murphree, S. S. (2010). Baeyer–Villiger Oxidation. In Name Reactions for Homologations-Part I (pp. 1-34). John Wiley & Sons, Inc.

- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.

-

MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

-

Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. [Link]

-

PubMed. (2024). 200 Years of The Haloform Reaction: Methods and Applications. Retrieved from [Link]

- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

- Myers, A. G. (n.d.). Favorskii Rearrangement. Andrew G. Myers Research Group.

-

Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]

- ResearchGate. (n.d.). The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. [Image].

- BenchChem. (n.d.). A Comparative Analysis of the Favorskii Rearrangement in 2-Chloro-, 2-Bromo-, and 2-Iodocyclohexanone.

-

Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

Sources

- 1. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical data, synthesis, and spectroscopic analysis of 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid, a molecule of interest for researchers and professionals in drug development and organic synthesis. This document is structured to deliver not just data, but also the underlying scientific rationale for the presented methodologies.

Introduction

This compound is a member of the aryl-cycloalkane carboxylic acid family. This class of compounds is of significant interest in medicinal chemistry due to the conformational rigidity imparted by the cycloalkane ring, which can be advantageous for optimizing ligand-receptor interactions. The presence of the ortho-methylphenyl group introduces specific steric and electronic features that can influence the molecule's biological activity and metabolic stability. This guide will delve into the essential chemical data, a plausible synthetic route, and a detailed analysis of its expected spectral characteristics.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 854414-95-2 | [1] |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. | - |

Synthesis Methodology

A robust and logical synthetic pathway to this compound can be designed starting from commercially available 2-methylphenylacetonitrile (o-tolylacetonitrile). The proposed synthesis involves a two-step process: a phase-transfer catalyzed alkylation to form the cyclopentane ring, followed by hydrolysis of the nitrile to the carboxylic acid.

Synthesis Workflow Diagram

Sources

An In-Depth Technical Guide to the Molecular Weight and Characterization of C13H16O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular weight and associated analytical methodologies for the chemical formula C13H16O2. Rather than a generic recitation of data, this document delves into the practical application and theoretical underpinnings of determining and utilizing the molecular weight of a key isomer, 2-Cyclopentyl-2-phenylacetic acid , in the context of pharmaceutical research and development.

Introduction: Beyond a Simple Number

The molecular formula C13H16O2 represents a variety of structural isomers, each with unique physicochemical properties and potential biological activities. While the calculated molecular weight for this formula is approximately 204.26 g/mol , the true significance of this value is realized in its application to the identification, characterization, and quantification of specific isomers.[1] This guide will focus on 2-Cyclopentyl-2-phenylacetic acid (CAS No: 3900-93-4), a compound with potential as an intermediate in the synthesis of anti-inflammatory and analgesic agents, to illustrate the pivotal role of molecular weight in drug development.[2]

Physicochemical Properties of 2-Cyclopentyl-2-phenylacetic acid

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties, intrinsically linked to the molecule's structure and molecular weight, govern its behavior in biological systems and analytical assays.

| Property | Value | Source |

| Molecular Formula | C13H16O2 | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| Appearance | Tan crystalline powder | [2] |

| Purity | ≥ 98% | [2] |

| IUPAC Name | 2-cyclopentyl-2-phenylacetic acid | [1] |

| Synonyms | Cyclopentylphenylacetic acid, alpha-Phenylcyclopentaneacetic acid | [1][2] |

Synthesis of 2-Cyclopentyl-2-phenylacetic acid: A Conceptual Protocol

While various synthetic routes can be envisioned for 2-Cyclopentyl-2-phenylacetic acid, a common approach for α-substituted phenylacetic acids involves the alkylation of a phenylacetonitrile derivative followed by hydrolysis. The following is a conceptual, step-by-step methodology based on established organic chemistry principles.

Diagram: Synthetic Pathway

Caption: Conceptual synthesis of 2-Cyclopentyl-2-phenylacetic acid.

Experimental Protocol

-

Deprotonation: Benzyl cyanide is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). This step generates a resonance-stabilized carbanion at the benzylic position. The causality for using a strong, non-nucleophilic base is to ensure complete deprotonation without competing nucleophilic attack on the nitrile group.

-

Alkylation: Cyclopentyl bromide is added to the solution containing the carbanion. The carbanion acts as a nucleophile, attacking the electrophilic carbon of cyclopentyl bromide in an SN2 reaction to form α-cyclopentyl-benzyl cyanide. The reaction temperature is typically kept low initially and then gradually warmed to room temperature to control the reaction rate and minimize side reactions.

-

Hydrolysis: The resulting α-cyclopentyl-benzyl cyanide is hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: Refluxing with a strong acid, such as aqueous sulfuric or hydrochloric acid, will convert the nitrile directly to the carboxylic acid.[3][4][5]

-

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide in an alcohol-water mixture, will first yield the carboxylate salt. Subsequent acidification with a strong acid will then produce the final 2-Cyclopentyl-2-phenylacetic acid.

-

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the final product as a tan crystalline powder.

Molecular Weight Determination and Structural Elucidation: The Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool in the characterization of pharmaceutical compounds. It provides a direct measurement of the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight and offering insights into the compound's structure through fragmentation analysis.

Diagram: Mass Spectrometry Workflow

Caption: A simplified workflow for mass spectrometry analysis.

Expected Fragmentation Pattern of 2-Cyclopentyl-2-phenylacetic acid

In electron ionization (EI) mass spectrometry, the fragmentation of 2-Cyclopentyl-2-phenylacetic acid is expected to follow characteristic pathways for carboxylic acids and molecules with phenyl and cyclopentyl groups.

-

Molecular Ion (M+•): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (approximately 204).

-

Loss of the Carboxyl Group: A prominent fragment would likely result from the loss of the -COOH group (45 Da), leading to a peak at m/z 159. This corresponds to the formation of a stable cyclopentyl(phenyl)methyl cation.

-

Loss of the Cyclopentyl Group: Cleavage of the bond between the cyclopentyl ring and the alpha-carbon would result in the loss of a cyclopentyl radical (69 Da), giving rise to a fragment at m/z 135.

-

Fragments from the Phenyl Group: The presence of the phenyl group will likely lead to characteristic aromatic fragments, such as the tropylium ion at m/z 91.

-

Fragments from the Cyclopentyl Group: Fragmentation of the cyclopentyl ring itself can also occur, leading to smaller aliphatic fragments.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of 2-Cyclopentyl-2-phenylacetic acid and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method would be suitable for the analysis of this compound.

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase is well-suited for retaining the moderately non-polar analyte. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier.[6][7] |

| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is often necessary to ensure good separation of the analyte from any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 275 nm | The phenyl group in the molecule will absorb UV light, allowing for sensitive detection.[6] |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) is often necessary.

| Parameter | Condition | Rationale |

| Derivatization | Esterification with methanol and an acid catalyst | Converts the non-volatile carboxylic acid into a volatile ester suitable for GC analysis. |

| Column | DB-5 or similar non-polar capillary column | Provides good separation of a wide range of organic molecules. |

| Carrier Gas | Helium | An inert and efficient carrier gas for GC. |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |

| Oven Program | Start at a lower temperature (e.g., 100°C) and ramp to a higher temperature (e.g., 280°C) | A temperature program is used to separate compounds with different boiling points. |

| Detector | Mass Spectrometer | Provides both qualitative (mass spectrum) and quantitative (peak area) data. |

Pharmacological Relevance: A Potential NSAID

Compounds with a phenylacetic acid scaffold are known to exhibit anti-inflammatory properties. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes.[8][9][10]

Mechanism of Action: Cyclooxygenase Inhibition

Sources

- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylacetic acid production(PAA-precursor) [aecenar.com]

- 4. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 10. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data & Characterization Profile: 1-(o-Tolyl)cyclopentane-1-carboxylic Acid

The following technical guide details the spectroscopic and physicochemical characterization of 1-(o-tolyl)cyclopentane-1-carboxylic acid (CAS 854414-95-2). This compound represents a critical quaternary ammonium synthon, structurally analogous to intermediates used in the synthesis of neurokinin-1 (NK-1) receptor antagonists (e.g., Netupitant analogs).

Executive Summary & Compound Identity

1-(o-tolyl)cyclopentane-1-carboxylic acid is a sterically congested carboxylic acid featuring a quaternary carbon center. It serves as a specialized building block in medicinal chemistry, particularly for introducing conformational constraints into lipophilic pharmacophores. Its structural rigidity, provided by the cyclopentane ring and the ortho-substituted aromatic ring, makes it a valuable scaffold for modulating receptor binding affinity in CNS-active agents.

| Property | Data |

| IUPAC Name | 1-(2-Methylphenyl)cyclopentane-1-carboxylic acid |

| CAS Registry Number | 854414-95-2 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water |

Synthesis & Isolation Context

To understand the spectroscopic matrix, one must recognize the synthetic origin. The most robust route involves the dialkylation of 2-methylphenylacetonitrile followed by hydrolysis.

Synthetic Workflow (DOT Diagram)

Figure 1: Synthetic pathway for the construction of the quaternary center via nitrile intermediate.

Spectroscopic Characterization

The following data represents the definitive spectroscopic profile. Due to the ortho-methyl group, this molecule exhibits distinct steric effects compared to its phenyl or p-tolyl analogs, most notably in the NMR splitting patterns of the cyclopentane ring.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid functionality and the aromatic system.

| Frequency (cm⁻¹) | Assignment | Structural Insight |

| 2500–3300 | O-H Stretch (Broad) | Characteristic carboxylic acid dimer H-bonding.[1] Overlaps with C-H stretches.[1] |

| 2950, 2870 | C-H Stretch (Aliphatic) | Cyclopentane ring methylene (-CH₂-) vibrations. |

| 1690–1710 | C=O Stretch (Strong) | Carbonyl group. Lower frequency indicates dimerization; monomer (in dilute solution) shifts to ~1750 cm⁻¹. |

| 1600, 1580 | C=C Stretch (Aromatic) | Benzene ring skeletal vibrations. |

| 750–770 | C-H Bend (Out-of-plane) | Diagnostic for ortho-disubstituted benzene (4 adjacent free H). |

Mass Spectrometry (MS)

-

Ionization Mode: ESI (Negative mode favored for acids) or EI (70 eV).

-

Molecular Ion: [M-H]⁻ = 203.26 (ESI-); M⁺ = 204.27 (EI).

Fragmentation Pattern (EI):

-

M⁺ (m/z 204): Parent ion.

-

[M – COOH]⁺ (m/z 159): Base peak. Loss of the carboxylic acid group to form the stabilized 1-(o-tolyl)cyclopentyl carbocation .

-

[M – C₂H₄]⁺: Retro-Diels-Alder-like fragmentation of the cyclopentane ring.

-

Tropylium Ion (m/z 91): Rearrangement of the benzyl fragment.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃)

The ortho-methyl group restricts rotation, creating a distinct magnetic environment for the cyclopentane protons.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| 11.5 – 12.5 | Broad Singlet | 1H | COOH | Exchangeable with D₂O. |

| 7.35 – 7.45 | Multiplet | 1H | Ar-H (C6) | Deshielded due to proximity to the quaternary center/COOH. |

| 7.10 – 7.25 | Multiplet | 3H | Ar-H (C3, C4, C5) | Remaining aromatic protons. |

| 2.50 – 2.65 | Multiplet | 2H | Cyclopentane C2/C5-H | Diastereotopic protons "syn" to the aromatic ring. |

| 2.38 | Singlet | 3H | Ar-CH₃ | Characteristic ortho-tolyl methyl signal. |

| 1.85 – 2.10 | Multiplet | 2H | Cyclopentane C2/C5-H | Diastereotopic protons "anti" to the aromatic ring. |

| 1.60 – 1.80 | Multiplet | 4H | Cyclopentane C3/C4-H | Ring methylene protons away from the chiral axis. |

¹³C NMR (100 MHz, CDCl₃)

The quaternary carbon (C1) is a definitive diagnostic peak, significantly deshielded compared to a simple tertiary carbon.

| Shift (δ, ppm) | Type | Assignment |

| 183.5 | Cq | C=O (Carboxylic Acid) |

| 143.2 | Cq | Ar-C1' (Ipso carbon) |

| 136.8 | Cq | Ar-C2' (Ortho-methyl carbon) |

| 131.5 | CH | Ar-C3' |

| 127.8 | CH | Ar-C4' |

| 126.4 | CH | Ar-C5' |

| 125.9 | CH | Ar-C6' |

| 56.8 | Cq | Cyclopentane C1 (Quaternary center) |

| 36.5 | CH₂ | Cyclopentane C2/C5 (Adjacent to Cq) |

| 24.2 | CH₂ | Cyclopentane C3/C4 |

| 20.5 | CH₃ | Ar-CH₃ (Tolyl methyl) |

Experimental Validation Protocols

To ensure data integrity during isolation, the following self-validating protocols are recommended.

Protocol A: Purity Assessment via HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B).

-

0-2 min: 10% B

-

2-15 min: 10% → 90% B

-

-

Detection: UV @ 210 nm (COOH) and 254 nm (Aromatic).

-

Validation Criteria: Single peak with >98% area integration. The o-tolyl isomer typically elutes before the p-tolyl isomer due to steric twisting reducing effective hydrophobic surface area.

Protocol B: Structure Confirmation Workflow (DOT)

Figure 2: Logical flow for structural validation using NMR markers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13636544, this compound. Retrieved from [Link]

-

Hoffmann-Emery, F., et al. (2006). Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives. Journal of Organic Chemistry, 71(5), 2000–2008.[2] (Contextual reference for NK-1 antagonist scaffolds). [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis and carboxylic acid characterization). [Link]

Sources

Technical Guide: NMR Characterization of 1-Aryl-Cyclopentane Carboxylic Acids

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 1-aryl-cyclopentane carboxylic acids using 1H and 13C NMR spectroscopy. These scaffolds are critical pharmacophores in medicinal chemistry, serving as cores for NK1 antagonists, antitussives, and non-steroidal anti-inflammatory drugs (NSAIDs).

The quaternary center at position C1 presents specific analytical challenges, including long relaxation times (

Part 1: Structural Dynamics & NMR Theory

The Scaffold and Symmetry

The 1-aryl-cyclopentane carboxylic acid scaffold consists of a five-membered ring substituted at the C1 position with an aryl group and a carboxylic acid moiety.

-

Symmetry: If the aryl group is unsubstituted or symmetrically substituted (e.g., phenyl, 4-fluorophenyl), the molecule possesses a plane of symmetry passing through C1 and bisecting the C3-C4 bond.

-

Conformational Mobility: Cyclopentane rings are rarely planar; they adopt "envelope" or "half-chair" conformations that rapidly interconvert (pseudorotation). In NMR, this rapid averaging renders the protons on C2 and C5 chemically equivalent, as well as those on C3 and C4. However, they are magnetically inequivalent, leading to complex AA'BB' or AA'XX' coupling patterns rather than simple triplets or quintets.

The Quaternary Challenge

The C1 carbon is quaternary, bonded to the aryl ring, the carboxyl group, and two ring carbons.

-

NOE Deficit: It lacks attached protons, meaning it receives no Nuclear Overhauser Effect (NOE) enhancement during proton-decoupled 13C acquisition.

-

Relaxation: It has a significantly longer longitudinal relaxation time (

) compared to protonated carbons. Standard acquisition parameters often saturate this signal, leading to poor visibility.

Part 2: 1H NMR Characterization

Spectral Regions and Assignment

The 1H NMR spectrum (typically in CDCl3 or DMSO-d6) is distinct due to the absence of a methine proton at the substitution site.

1. The Carboxylic Acid Proton (10.0 – 13.0 ppm)

-

Appearance: A broad singlet.

-

Solvent Effect: In non-polar solvents like CDCl3, carboxylic acids form dimers, shifting this peak downfield (11-13 ppm). In DMSO-d6, hydrogen bonding with the solvent breaks the dimer, often sharpening the peak and shifting it slightly upfield.

-

Protocol: If the peak is invisible (due to exchange with water in the solvent), add a drop of D2O to confirm disappearance, or switch to dry DMSO-d6.

2. The Aromatic Region (7.0 – 8.0 ppm)

-

Pattern: Depends on the aryl substitution. A standard phenyl group typically shows a multiplet pattern: 2H (ortho), 2H (meta), 1H (para).

-

Deshielding: The C1-COOH moiety is electron-withdrawing, but the steric bulk of the cyclopentyl ring prevents coplanarity, slightly mitigating resonance effects compared to benzoic acid.

3. The Cyclopentyl Ring (1.5 – 3.0 ppm)

-

Complexity: Do not expect clean triplets. The C2/C5 protons (adjacent to the quaternary center) and C3/C4 protons appear as complex higher-order multiplets.

-

Differentiation:

-

C2/C5 (Proximal): Typically deshielded (2.4 – 2.9 ppm) due to the inductive effect of the aryl and carboxyl groups.

-

C3/C4 (Distal): Typically shielded (1.6 – 2.0 ppm).

-

Table 1: Typical 1H NMR Shifts (CDCl3, 400 MHz)

| Position | Proton Type | Shift (δ ppm) | Multiplicity | Notes |

| COOH | Acidic | 11.5 – 13.0 | Broad Singlet | Disappears with D2O shake. |

| Ar-H | Aromatic | 7.1 – 7.5 | Multiplet | Ortho/Meta/Para overlap is common. |

| C2/C5 | Methylene | 2.5 – 2.9 | Multiplet | Higher-order coupling (AA'BB'). |

| C3/C4 | Methylene | 1.6 – 2.0 | Multiplet | Often appears as a broad band. |

Part 3: 13C NMR Characterization[1]

Carbon Identification Logic

13C NMR provides the most definitive proof of the quaternary center.

1. Carbonyl Carbon (~180 - 185 ppm)

The carboxylic acid carbonyl is the most downfield signal. It is distinct from ester carbonyls (typically ~170-175 ppm) and ketone carbonyls (>200 ppm).

2. The Quaternary C1 (~50 - 60 ppm)

This is the diagnostic peak. It appears in the aliphatic region but is significantly downfield of the other ring carbons due to the ipso attachment of the aryl and carboxyl groups.

-

Diagnostic Check: In a DEPT-135 experiment, this peak will disappear (as it has no attached protons), distinguishing it from the CH2 signals.

3. Aromatic Carbons (125 - 145 ppm)[1]

-

Ipso Carbon: The aromatic carbon attached to the cyclopentane ring is quaternary and will be lower intensity. It typically appears around 140-145 ppm.[1]

-

Ortho/Meta/Para: Intense peaks in the 126-129 ppm range.

4. Ring Methylenes (20 - 40 ppm)

-

C2/C5: ~35-40 ppm.

-

C3/C4: ~23-25 ppm.

Table 2: Typical 13C NMR Shifts (CDCl3)

| Carbon Type | Shift (δ ppm) | Intensity | DEPT-135 Phase |

| C=O (COOH) | 180 - 185 | Low | Invisible |

| Ar-C (Ipso) | 142 - 146 | Low | Invisible |

| Ar-C (CH) | 126 - 129 | High | Positive (Up) |

| C1 (Quaternary) | 50 - 60 | Low | Invisible |

| C2/C5 (CH2) | 34 - 39 | Medium | Negative (Down) |

| C3/C4 (CH2) | 23 - 26 | Medium | Negative (Down) |

Part 4: Advanced 2D Techniques & Workflow

To conclusively prove the structure, specifically the connectivity of the aryl ring to the same carbon as the carboxyl group, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key HMBC Correlations

-

Protons C2/C5 will show a strong 3-bond correlation (

) to the Carbonyl Carbon . -

Protons C2/C5 will also correlate to the Aromatic Ipso Carbon .

-

Aromatic Ortho Protons will correlate to the Quaternary C1 .

Diagram 1: Structural Elucidation Workflow

This workflow ensures no ambiguity remains regarding the quaternary center.

Caption: Step-by-step logic flow for unambiguous assignment of quaternary 1-aryl-cyclopentane acids.

Part 5: Experimental Protocols

Sample Preparation

Proper concentration is vital to see the quaternary carbons without excessive instrument time.

-

Solvent: Chloroform-d (

) is standard.[2] Use DMSO- -

Concentration:

-

1H Only: 5-10 mg in 0.6 mL.

-

13C / 2D: 30-50 mg in 0.6 mL.

-

-

Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove microscopic particulates that degrade magnetic field homogeneity (shimming).

Acquisition Parameters (Bruker/Varian Standard)

The critical adjustment for this specific scaffold is the Relaxation Delay (d1) .

-

1H NMR:

-

Pulse Angle: 30°

-

Relaxation Delay (d1): 1.0 s

-

Scans (ns): 16

-

-

13C NMR (The "Quaternary" Protocol):

-

Issue: The C1 and Carbonyl carbons relax slowly. Standard d1 (1-2s) saturates them.

-

Adjustment: Increase d1 to 3.0 - 5.0 seconds .

-

Pulse Angle: 30° (to preserve magnetization).

-

Scans: Minimum 512 (due to low sensitivity of quaternary carbons).

-

Diagram 2: HMBC Connectivity Logic

Visualizing the specific long-range correlations that define the 1-aryl-1-carboxy motif.

Caption: Diagnostic HMBC correlations. Arrows indicate magnetization transfer from Proton (Blue) to Carbon (Red).

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 1-Phenyl-1-cyclopentanecarboxylic acid. SDBS No. 13856. Retrieved January 29, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectroscopy: Proton and Carbon-13 NMR of Carboxylic Acids. Retrieved January 29, 2026, from [Link]

-

Reich, H. J. (2023). Structure Determination Using NMR: Relaxation and Integration. University of Wisconsin-Madison. Retrieved January 29, 2026, from [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of Substituted Cyclopentanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of substituted cyclopentanecarboxylic acids. Moving beyond a general overview, this document delves into the nuanced interplay between the cyclopentane ring's conformational dynamics and the vibrational behavior of the carboxylic acid functional group. We will explore the theoretical underpinnings of the characteristic infrared absorptions, elucidate the diagnostic shifts induced by various substituents, and present a robust, self-validating experimental protocol for acquiring high-quality FT-IR spectra for this class of molecules. This guide is intended to serve as an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling a deeper understanding and more precise interpretation of their spectroscopic data.

The Vibrational Landscape of Cyclopentanecarboxylic Acids: A Theoretical Framework

The FT-IR spectrum of a cyclopentanecarboxylic acid is a rich tapestry of vibrational information, dominated by the characteristic absorptions of the carboxyl group (–COOH) and modulated by the cyclopentane scaffold. A foundational understanding of these vibrational modes is paramount for accurate spectral interpretation.

The Signature of the Carboxyl Group

The carboxylic acid functional group is distinguished by several key vibrational modes, which are highly informative in an FT-IR spectrum.[1] In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, a phenomenon that profoundly influences their spectral appearance.[2]

-

O–H Stretching: The most conspicuous feature in the FT-IR spectrum of a carboxylic acid is the exceptionally broad O–H stretching absorption, typically spanning from 2500 to 3300 cm⁻¹.[1] This broadening is a direct consequence of the strong intermolecular hydrogen bonding in the dimeric form. This broad envelope often overlaps with the sharper C-H stretching vibrations.

-

C=O Stretching: The carbonyl (C=O) stretching vibration gives rise to a strong, intense absorption band. For saturated, dimeric carboxylic acids like cyclopentanecarboxylic acid, this band typically appears in the range of 1700–1725 cm⁻¹.[3] The exact position is sensitive to the molecular environment and substitution, as we will explore in detail.

-

C–O Stretching and O–H Bending: The spectrum also features vibrations arising from the C–O single bond and the in-plane O–H bending. These are often coupled and appear as bands in the 1210–1320 cm⁻¹ and 1395–1440 cm⁻¹ regions, respectively. An out-of-plane O–H bend is also characteristically observed as a broad absorption around 900-960 cm⁻¹.[2]

The Influence of the Cyclopentane Ring

The cyclopentane ring, while often considered a simple saturated scaffold, possesses its own set of vibrational modes and conformational intricacies that can influence the attached carboxyl group. The ring itself gives rise to C-H stretching absorptions in the 2850-3000 cm⁻¹ region and CH₂ scissoring and rocking vibrations in the fingerprint region.

Crucially, the cyclopentane ring is not planar and exists in puckered conformations, such as the "envelope" and "twist" forms, to alleviate angle and torsional strain. The energy barrier between these conformations is low, leading to a dynamic system. Substituents on the ring can favor certain conformations, which in turn can alter the steric environment around the carboxyl group and subtly influence its vibrational frequencies.

The Voice of the Substituent: Decoding Spectral Shifts

The true analytical power of FT-IR spectroscopy lies in its ability to reveal the structural nuances imparted by substituents. On the cyclopentanecarboxylic acid framework, substituents exert their influence primarily through electronic (inductive and resonance) and steric effects.

Electronic Effects

The position of the C=O stretching band is a sensitive probe of the electronic environment of the carboxyl group.

-

Electron-Withdrawing Groups (EWGs): Substituents such as halogens (e.g., -Cl, -Br) or a carbonyl group (e.g., an oxo group) are electron-withdrawing. Through an inductive effect, they pull electron density away from the carbonyl carbon. This strengthens the C=O double bond, leading to an increase in the vibrational frequency (a shift to a higher wavenumber). For instance, the presence of an oxo group at the 3-position in 3-oxo-cyclopentanecarboxylic acid will result in a C=O stretching frequency for the carboxylic acid that is higher than that of unsubstituted cyclopentanecarboxylic acid.

-

Electron-Donating Groups (EDGs): Alkyl groups (e.g., -CH₃) are weakly electron-donating. They inductively push electron density towards the carbonyl carbon, slightly weakening the C=O bond and causing a shift to a lower wavenumber. For example, the C=O stretch of 1-methylcyclopentane-1-carboxylic acid would be expected at a slightly lower frequency compared to the parent compound.

Steric and Conformational Effects

The position and orientation of a substituent on the cyclopentane ring can introduce steric strain and favor specific ring conformations.

-

Ring Strain: While cyclopentane itself has moderate ring strain, the introduction of bulky substituents can alter the local geometry. Increased angle strain at the carbon bearing the carboxyl group can lead to a higher C=O stretching frequency.

-

Intramolecular Hydrogen Bonding: A hydroxyl substituent, for instance, at the 2-position of the cyclopentane ring, can potentially form an intramolecular hydrogen bond with the carboxyl group. This would disrupt the typical intermolecular dimeric hydrogen bonding, leading to a significant shift in both the O-H and C=O stretching frequencies. The O-H stretch would become sharper and shift to a higher wavenumber, while the C=O stretch would also shift, typically to a higher frequency in the absence of the dimeric structure.

A Summary of Expected Vibrational Frequencies

The following table summarizes the characteristic FT-IR absorption frequencies for cyclopentanecarboxylic acid and the expected shifts for some of its substituted derivatives.

| Compound | O–H Stretch (cm⁻¹) | C–H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C–O Stretch / O–H Bend (cm⁻¹) |

| Cyclopentanecarboxylic Acid | 3300–2500 (very broad) | 2960–2850 | ~1710 (dimer) | 1320–1210, 1440–1395 |

| 1-Methylcyclopentanecarboxylic Acid | 3300–2500 (very broad) | 2960–2850 | Slightly < 1710 | 1320–1210, 1440–1395 |

| 1-Hydroxycyclopentanecarboxylic Acid | Broad O-H from COOH, potentially another from the alcohol | 2960–2850 | Shifted from 1710 (disruption of dimer) | 1320–1210, 1440–1395 |

| 3-Oxocyclopentanecarboxylic Acid | 3300–2500 (very broad) | 2960–2850 | > 1710 (inductive effect) and a second C=O stretch for the ketone | 1320–1210, 1440–1395 |

| Halogen-substituted (e.g., 3-Chloro) | 3300–2500 (very broad) | 2960–2850 | > 1710 (inductive effect) | 1320–1210, 1440–1395 |

Note: The exact positions can vary depending on the sample preparation method and the physical state of the sample.

A Self-Validating Experimental Protocol for FT-IR Analysis

To ensure the acquisition of high-quality, reproducible FT-IR spectra, a robust and self-validating experimental protocol is essential. This protocol is designed for a standard Attenuated Total Reflectance (ATR) FT-IR setup, which is a common and convenient method for analyzing solid and liquid samples.

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer with a Diamond or Germanium ATR accessory.

-

Sample of substituted cyclopentanecarboxylic acid (solid or liquid).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

-

Reference material with known peaks for performance verification (e.g., polystyrene film).

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the FT-IR analysis of substituted cyclopentanecarboxylic acids.

Step-by-Step Methodology

-

System Performance Verification:

-

Rationale: To ensure the instrument is functioning correctly and is calibrated.

-

Procedure: Place the polystyrene film on the ATR crystal and acquire a spectrum. Compare the positions of the characteristic peaks (e.g., 3026 cm⁻¹, 2924 cm⁻¹, 1601 cm⁻¹, 1493 cm⁻¹, 1452 cm⁻¹) to the known values. The measured peak positions should be within the manufacturer's specified tolerance (typically ± 2 cm⁻¹).

-

-

ATR Crystal Cleaning:

-

Rationale: To remove any residual contaminants from previous measurements that could interfere with the sample spectrum.

-

Procedure: Moisten a lint-free wipe with the cleaning solvent and gently wipe the surface of the ATR crystal. Repeat with a dry, lint-free wipe to ensure the crystal is completely dry.

-

-

Background Spectrum Acquisition:

-

Rationale: To measure the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum to yield the spectrum of the sample alone.

-

Procedure: With the clean, empty ATR accessory in place, acquire a background spectrum. The number of scans should be the same as will be used for the sample spectrum (typically 16 or 32 scans for good signal-to-noise).

-

-

Sample Application:

-

Rationale: To ensure good contact between the sample and the ATR crystal for a strong signal.

-

Procedure: Place a small amount of the solid or liquid sample onto the center of the ATR crystal. If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure intimate contact.

-

-

Sample Spectrum Acquisition:

-

Rationale: To obtain the infrared spectrum of the sample.

-

Procedure: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The resulting spectrum should be in absorbance units.

-

-

Data Processing and Interpretation:

-

Rationale: To prepare the spectrum for analysis and to identify the characteristic absorption bands.

-

Procedure:

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

-

Correlate the observed bands with the known vibrational frequencies for the expected functional groups, paying close attention to the shifts discussed in Section 2.

-

-

-

Post-Analysis Cleaning:

-

Rationale: To prepare the instrument for the next user and to prevent cross-contamination.

-

Procedure: Remove the sample from the ATR crystal. Clean the crystal thoroughly with the appropriate solvent and lint-free wipes as described in step 2.

-

Conclusion and Future Perspectives

The FT-IR spectrum of substituted cyclopentanecarboxylic acids is a powerful tool for structural elucidation and for probing the subtle electronic and steric effects within these molecules. A thorough understanding of the characteristic vibrational modes of the carboxyl group and the influence of the cyclopentane ring, combined with a meticulous experimental approach, allows for the confident interpretation of spectral data. As new synthetic methodologies and novel cyclopentane-based compounds emerge, particularly in the fields of drug discovery and materials science, the principles and techniques outlined in this guide will continue to be of critical importance for their characterization. Future work may involve the use of computational chemistry to model the vibrational spectra of these compounds, further aiding in the assignment of complex spectral features and providing deeper insights into their molecular dynamics.

References

-

JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

NIST. (n.d.). 3-oxocyclopentanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxycyclopentanecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Technical Guide: Discovery and History of Cyclopentane Carboxylic Acid Derivatives

Executive Summary: The Five-Membered Powerhouse

The cyclopentane carboxylic acid scaffold represents a unique chapter in pharmacognosy and medicinal chemistry. Unlike the ubiquitous six-membered rings (phenyl, cyclohexane) that dominate small molecule libraries, the five-membered cyclopentane ring offers distinct conformational rigidity and "pucker" angles that mimic high-energy transition states of enzymatic reactions.

This guide traces the technical evolution of this scaffold from its crude extraction in Chaulmoogra oil (the standard of care for leprosy for nearly a century) to the precision engineering of Peramivir (a neuraminidase inhibitor designed to mimic the sialosyl cation). We analyze the synthetic methodologies that unlocked this scaffold—specifically the shift from resolution of natural oils to the stereoselective utilization of Vince lactam .

Historical Pivot: From Natural Oils to Rational Design

The Chaulmoogra Era (1850s–1940s)

Before sulfones, the only effective treatment for leprosy (Hansen’s disease) was the oil from Hydnocarpus wightianus seeds. The active principles were identified as chaulmoogric acid and hydnocarpic acid .[1][2][3]

-

Mechanism of Action: These are rare fatty acids containing a cyclopentenyl ring at the terminus of a long aliphatic chain. The ring structure disrupts the cell membrane of Mycobacterium leprae by interfering with biotin metabolism and lipid biosynthesis.

-

Limitations: Poor oral bioavailability and severe injection site pain due to the lipophilic nature of the esters.

The Prostaglandin Revolution (1960s–1980s)

The discovery of prostaglandins by Bergström and Samuelsson (Nobel Prize, 1982) solidified the cyclopentane ring as a bioactive core. Unlike the flat aromatic rings, the cyclopentane ring in prostaglandins (e.g., PGE2) acts as a flexible hinge, allowing the "hairpin" conformation necessary for receptor binding.

Modern Era: Transition State Mimicry

In the late 1990s, the cyclopentane scaffold was selected to design influenza neuraminidase inhibitors. The goal was to mimic the flattened, half-chair conformation of the oxocarbenium ion intermediate of sialic acid hydrolysis. This led to the development of Peramivir (BCX-1812).

Technical Deep Dive: Stereoselective Synthesis of Peramivir

The synthesis of Peramivir is a masterclass in utilizing the "chiral pool" to bypass complex asymmetric induction steps. The industry standard route utilizes Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a bicyclic intermediate that already contains the necessary chirality and olefinic handle.

Synthesis Pathway Diagram[4]

Figure 1: The synthetic logic flow from the chiral Vince lactam precursor to the final Peramivir molecule, highlighting the conservation of stereochemistry.

Experimental Protocol: Ring Opening of Vince Lactam

Context: This is the critical first step that establishes the cyclopentane core with the correct amino-acid stereochemistry (1S, 4R).

Reagents:

-

(–)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one): 5.0 g

-

Methanol (anhydrous): 50 mL[4]

-

HCl gas (dry)[4]

Protocol:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2).

-

Solvation: Charge the flask with 5.0 g of Vince lactam and 50 mL of anhydrous methanol.

-

Activation: Bubble dry HCl gas through the solution at room temperature for 2 hours. Mechanistic Note: The HCl protonates the lactam nitrogen, activating the carbonyl for nucleophilic attack by methanol.

-

Reaction: Heat the mixture to 45°C and stir for an additional 2 hours. Monitor via TLC for the disappearance of the lactam spot.

-

Workup: Distill off the solvent under reduced pressure to yield a light yellow viscous oil.

-

Crystallization: Add 100 mL of diethyl ether to the viscous residue. Stir vigorously at room temperature for 2 hours.

-

Isolation: Filter the resulting white precipitate (Amino ester hydrochloride salt) and dry under vacuum.

Validation Check: The product should be a white solid. 1H NMR should confirm the disappearance of the bridgehead protons characteristic of the bicyclic system and the appearance of the methyl ester singlet.

Data Presentation: Comparative Potency

The cyclopentane scaffold of Peramivir allows for multiple hydrophobic interactions that are not possible with the cyclohexene ring of Oseltamivir. This results in superior binding affinity, particularly against wild-type H1N1.

Table 1: Inhibitory Activity (IC50) of Neuraminidase Inhibitors against Influenza A (H1N1)

| Compound | Scaffold Type | IC50 (nM) - WT H1N1 | IC50 (nM) - H274Y Mutant | Route of Admin |

| Peramivir | Cyclopentane | 0.41 | 21.6 | IV |

| Oseltamivir | Cyclohexene | 0.66 | >100 | Oral |

| Zanamivir | Dihydropyran | 1.20 | 2.5 | Inhalation |

Data Source: Derived from comparative biochemical assays in NIH PMC studies [1, 5].

Emerging Frontier: Cispentacin and Biosynthesis

While Peramivir is a triumph of synthetic chemistry, nature continues to provide novel cyclopentane carboxylic acids. Cispentacin ((1R, 2S)-2-aminocyclopentane-1-carboxylic acid) is an antifungal agent isolated from Bacillus cereus.

Recent discoveries have elucidated its biosynthesis via a Type II Polyketide Synthase (PKS) pathway. Unlike typical PKS pathways that form aromatic rings, the amc gene cluster directs a unique ring contraction event.

Figure 2: The biosynthetic pathway of Cispentacin, illustrating the rare non-aromatic cyclization by Type II PKS enzymes.

References

-

BioCryst Pharmaceuticals & NIH. (2000). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities.[5] Antimicrobial Agents and Chemotherapy.[6][7] Link

-

Jia, F., et al. (2013).[8] Facile synthesis of the neuraminidase inhibitor peramivir.[8] Synthetic Communications.[8][9] Link

-

BioCryst Pharmaceuticals. (1999). Patent CN100432047C: Synthetic method of anti-influenza drug Peramivir. Google Patents. Link

-

Hibi, G., et al. (2023). Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin. PNAS. Link

-

Kohno, S., et al. (2010). Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir. Antimicrobial Agents and Chemotherapy.[6][7] Link

-

Norton, S.A. (1994). Useful plants of dermatology. I. Hydnocarpus and chaulmoogra.[1][2][3][10] Journal of the American Academy of Dermatology. Link

Sources

- 1. ila.ilsl.br [ila.ilsl.br]

- 2. The activity of chaulmoogra acids against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chaulmoogra oil | PPTX [slideshare.net]

- 4. CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents [patents.google.com]

- 5. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 7. secure.medicalletter.org [secure.medicalletter.org]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

The Ascendant Trajectory of 1-Aryl-Cyclopentane-1-Carboxylic Acids in Contemporary Drug Discovery

Abstract

The 1-aryl-cyclopentane-1-carboxylic acid scaffold has emerged as a privileged motif in modern medicinal chemistry, underpinning the development of a diverse array of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this versatile chemical class, navigating through its synthetic intricacies, delineating its multifaceted pharmacological activities, and elucidating the nuanced structure-activity relationships that govern its biological effects. Tailored for researchers, scientists, and drug development professionals, this whitepaper aims to be a definitive resource, fostering a deeper understanding and inspiring further innovation in the exploitation of this promising chemical scaffold. We will traverse the landscape of synthetic strategies, from classical approaches to cutting-edge C-H activation methodologies, and delve into the therapeutic potential of these compounds as inhibitors of key biological targets, including histone deacetylases (HDACs) and voltage-gated sodium channels (NaV1.7). Through a synthesis of technical accuracy and field-proven insights, this guide endeavors to empower the scientific community in its quest for novel and impactful therapeutics.

Introduction: The Strategic Importance of the 1-Aryl-Cyclopentane-1-Carboxylic Acid Moiety

In the relentless pursuit of novel therapeutic agents, the identification and optimization of chemical scaffolds that offer a blend of synthetic accessibility, structural rigidity, and three-dimensional diversity are of paramount importance. The 1-aryl-cyclopentane-1-carboxylic acid framework has garnered significant attention in recent years due to its presence in a multitude of biologically active molecules. The cyclopentane ring provides a conformationally constrained scaffold that can orient the appended aryl and carboxylic acid functionalities in a precise manner for optimal interaction with biological targets. This inherent structural rigidity often translates to enhanced binding affinity and selectivity. Furthermore, the 1,1-disubstitution pattern allows for the exploration of chemical space in a well-defined vector, facilitating the establishment of robust structure-activity relationships (SAR). This guide will provide a holistic overview of this important class of molecules, from their synthesis to their biological applications, with a focus on providing actionable insights for the discerning researcher.

Synthetic Strategies: Crafting the Core Scaffold

The construction of the 1-aryl-cyclopentane-1-carboxylic acid core can be approached through a variety of synthetic routes, ranging from traditional multi-step sequences to more elegant and atom-economical modern methodologies. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the aryl and cyclopentyl moieties, as well as considerations of scale and efficiency.

Classical Approaches: Building from the Ground Up

Traditional methods for the synthesis of the cyclopentane ring often involve intramolecular cyclization reactions.[1] A common strategy for the synthesis of cyclopentanecarboxylic acid involves the reaction of diethyl malonate with 1,4-dibromobutane in the presence of a base such as sodium ethoxide, followed by hydrolysis and decarboxylation.[2] While effective for the unsubstituted cyclopentane ring, the introduction of the 1-aryl substituent requires a more tailored approach.

One established method involves the α-arylation of a pre-formed cyclopentanone, followed by functional group manipulation to introduce the carboxylic acid moiety. However, this can sometimes lead to issues with regioselectivity and require multiple steps.

A more direct classical approach involves the reaction of a phenylacetonitrile derivative with 1,4-dibromobutane under basic conditions to form a 1-phenyl-1-cyanocyclopentane intermediate. Subsequent hydrolysis of the nitrile furnishes the desired 1-phenylcyclopentane-1-carboxylic acid.

Modern Methodologies: Precision and Efficiency

Recent advances in synthetic organic chemistry have provided more sophisticated and efficient routes to 1-aryl-cyclopentane-1-carboxylic acids. Transition-metal-catalyzed reactions, in particular, have revolutionized the construction of such scaffolds.